

# Application Notes and Protocols for MZE782, an SLC6A19 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: No publicly available information exists for a compound designated "**ZX782**." The following documentation is based on the available data for MZE782, a compound with a similar designation currently in clinical development. MZE782 is an investigational drug, and the information provided is for research purposes only.

#### Introduction

MZE782 is an orally administered, selective small molecule inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19) protein.[1][2] SLC6A19 is a sodium-dependent neutral amino acid transporter located in the apical membrane of epithelial cells in the small intestine and the proximal tubules of the kidneys.[3][4][5] This transporter is crucial for the absorption and reabsorption of neutral amino acids.[3][4][5] By inhibiting SLC6A19, MZE782 aims to reduce the systemic burden of specific amino acids, offering a potential therapeutic approach for conditions such as Phenylketonuria (PKU) and Chronic Kidney Disease (CKD).[1][6]

### **Mechanism of Action and Signaling Pathway**

MZE782 competitively inhibits the SLC6A19 transporter, thereby blocking the uptake of neutral amino acids from the diet in the intestine and their reabsorption in the kidneys.[5] This leads to increased urinary excretion of these amino acids.[6] In the context of PKU, this mechanism is expected to lower plasma phenylalanine levels.[1][7] For CKD, the inhibition of SLC6A19 may reduce metabolic stress and slow disease progression.[1]





Click to download full resolution via product page

Mechanism of MZE782 via SLC6A19 inhibition in the intestine and kidneys.

#### **Dosage and Administration (Clinical Research)**

The following dosage and administration guidelines are based on a Phase 1 clinical trial in healthy adult volunteers.

#### **Dosage Forms and Strengths**

MZE782 is administered as an oral formulation.[2] Specific strengths used in the Phase 1 trial have not been publicly disclosed.



#### **Dosing Regimens from Phase 1 Trial**

The Phase 1 trial evaluated both single ascending doses (SAD) and multiple ascending doses (MAD).

| Study Part                    | Dosage Range     | Dosing Frequency | Duration    |
|-------------------------------|------------------|------------------|-------------|
| Single Ascending Dose (SAD)   | 30 mg to 960 mg  | Once             | Single Dose |
| Multiple Ascending Dose (MAD) | 120 mg to 720 mg | Once Daily       | 7 days      |
| Multiple Ascending Dose (MAD) | 120 mg to 240 mg | Twice Daily      | 7 days      |

Table 1: Dosing Regimens from the MZE782 Phase 1 Clinical Trial in Healthy Volunteers.[8]

## Summary of Phase 1 Clinical Trial Data Pharmacokinetics

The pharmacokinetic profile of MZE782 supports a once or twice-daily dosing regimen.

| Parameter                            | Value     |
|--------------------------------------|-----------|
| Time to Maximum Concentration (Tmax) | ~6 hours  |
| Half-life (t1/2)                     | ~11 hours |
| Time to Steady State                 | By Day 3  |

Table 2: Pharmacokinetic Parameters of MZE782.[6][8]

#### **Pharmacodynamics**

MZE782 demonstrated dose-dependent target engagement through increased urinary excretion of neutral amino acids.



| Dose Regimen                | Fold Increase in Urinary<br>Phenylalanine Excretion<br>(24h) | Fold Increase in Urinary<br>Glutamine Excretion (24h) |
|-----------------------------|--------------------------------------------------------------|-------------------------------------------------------|
| 960 mg (Single Dose)        | 39-fold                                                      | 55-fold                                               |
| 240 mg (Twice Daily, Day 7) | 42-fold                                                      | 68-fold                                               |

Table 3: Pharmacodynamic Effects of MZE782 on Urinary Amino Acid Excretion.[6]

A dose-dependent, reversible initial dip in the estimated glomerular filtration rate (eGFR) was also observed, which is a characteristic shared with other renoprotective therapies.[6][7]

#### **Safety and Tolerability**

MZE782 was well-tolerated in the Phase 1 trial.

- No serious or severe adverse events were reported.
- No treatment-related adverse events led to discontinuation.
- In the SAD cohorts, mild and infrequent treatment-related adverse events included headache (4%) and diarrhea (2%).
- No treatment-related adverse events were reported in the MAD cohorts.

# Experimental Protocols Phase 1 Clinical Trial Protocol: A Representative Workflow

The following is a generalized protocol for a first-in-human, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of MZE782.[9][10][11]





Click to download full resolution via product page

Workflow for a Phase 1 clinical trial of MZE782.

#### **Key Methodologies**

• Study Design: A randomized, double-blind, placebo-controlled design with single and multiple ascending dose cohorts.[9][10] Healthy adult volunteers are enrolled.[9][10]



- Primary Endpoints: Evaluation of safety and tolerability through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[8]
- · Secondary and Exploratory Endpoints:
  - Pharmacokinetics (PK): Characterize the plasma concentration-time profile of MZE782 after single and multiple oral doses.[8]
  - Pharmacodynamics (PD): Measure target engagement by quantifying the urinary excretion of neutral amino acids, such as phenylalanine and glutamine.[8][9] Assess effects on renal function via eGFR.[6][8]
  - Food Effect: Assess the impact of low- and high-fat meals on the absorption and pharmacokinetics of MZE782.[8]
- Sample Collection:
  - Blood: Serial blood samples are collected at predefined time points post-dose to determine plasma concentrations of MZE782.
  - Urine: 24-hour urine collections are performed to measure the excretion of neutral amino acids.
- Bioanalytical Methods: Validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods are typically used for the quantification of the drug in plasma and amino acids in urine.

#### **Future Directions**

Based on the positive Phase 1 results, MZE782 is planned to advance into Phase 2 proof-of-concept trials for both PKU and CKD.[1][6] These studies will be crucial in determining the clinical efficacy and long-term safety of MZE782 in patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Maze Therapeutics to Present Additional Data Highlighting the Advancement of MZE829 and MZE782 Programs at ASN Kidney Week - BioSpace [biospace.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. genecards.org [genecards.org]
- 4. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Maze reports Phase I trial results for PKU and CKD treatment [clinicaltrialsarena.com]
- 9. Maze Therapeutics Begins Phase 1 Trial of MZE782 for Chronic Kidney Disease [synapse.patsnap.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Maze Therapeutics Initiates Phase 1 First-in-Human Trial Evaluating MZE782 as a Potential Treatment for Chronic Kidney Disease [businesswire.com]
- To cite this document: BenchChem. [Application Notes and Protocols for MZE782, an SLC6A19 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542165#zx782-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com